6-Methyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 6-Methyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with benzofuran or its derivatives.
Reaction with Chlorinated Compounds: Benzofuran is reacted with chlorinated compounds such as chloromethyl ketones under basic conditions to form intermediate products.
Cyclization: The intermediate products undergo cyclization reactions to form the benzofuran ring system.
Functional Group Modification:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Methyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Its derivatives are being explored for their therapeutic potential in treating diseases such as cancer and viral infections.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Methyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors involved in cellular processes, thereby modulating their activity.
Pathways: The compound may interfere with signaling pathways that regulate cell growth, apoptosis, and immune responses
Comparison with Similar Compounds
6-Methyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid can be compared with other benzofuran derivatives:
Similar Compounds: Compounds such as 3-Methyl-2-oxo-2,3-dihydrobenzofuran-5-carboxylic acid and 6-Methyl-2-oxo-2,3-dihydrobenzofuran-5-carboxylic acid share similar structural features but differ in the position of functional groups.
Uniqueness: The specific arrangement of the methyl and carboxylic acid groups in this compound contributes to its unique biological activities and chemical reactivity
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-methyl-3-oxo-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-5-2-9-7(8(11)4-14-9)3-6(5)10(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
LNYBIIAVJWZONE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)C(=O)CO2 |
Origin of Product |
United States |
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